N,4-Dimethyloxazol-2-amine
Description
N,4-Dimethyloxazol-2-amine is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with two methyl groups at the N- and 4-positions.
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
N,4-dimethyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C5H8N2O/c1-4-3-8-5(6-2)7-4/h3H,1-2H3,(H,6,7) |
InChI Key |
FPXULDNVCXUSHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyloxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanenitrile with ethyl chloroformate, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyloxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amine derivatives, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,4-Dimethyloxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,4-Dimethyloxazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and enzyme functions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of N,4-Dimethyloxazol-2-amine and Analogs
Key Observations:
- Electron Density : Thiazole analogs (e.g., N,4-dimethylthiazol-2-amine) exhibit ~20% higher electron density at the nitrogen atom compared to oxazoles, enhancing their electron-donating capacity .
- Lipophilicity : 4,4'-DMAR, with a 4-methylphenyl substituent, shows increased lipophilicity, which may influence pharmacokinetic properties .
- Dipole Moments : Isoxazole derivatives (e.g., ) display distinct dipole orientations due to steric and electronic effects from substituents, altering reactivity .
Functional and Application Differences
Notable Findings:
- Pharmacological Activity: 4,4'-DMAR acts as a monoamine transporter inhibitor, highlighting the oxazole scaffold’s role in central nervous system targeting .
- Material Science : Thiazole amines (e.g., ) are prioritized for charge-transfer complexes due to superior electron donation compared to oxazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
